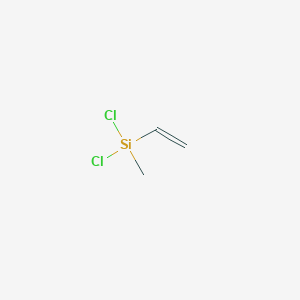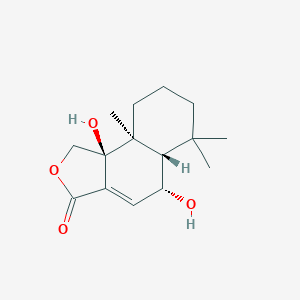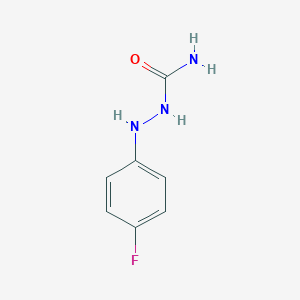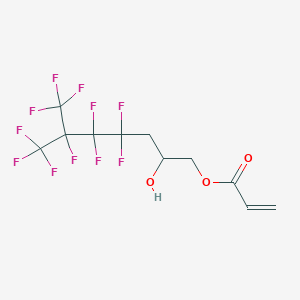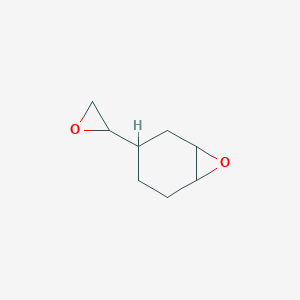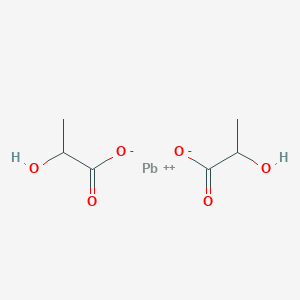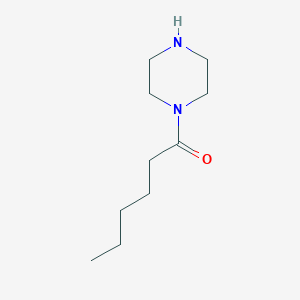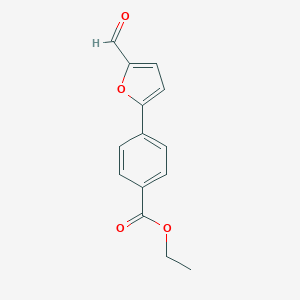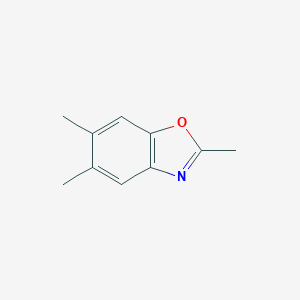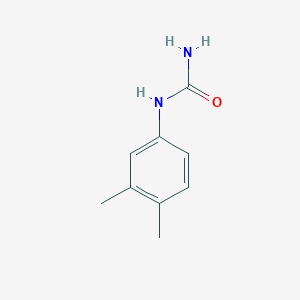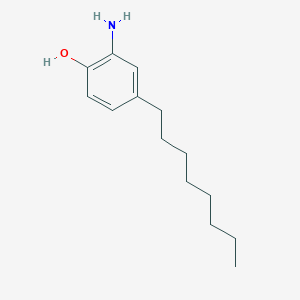
Phenol, 2-amino-4-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-amino-4-octyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as 4-octyl-2-aminophenol or OAAP and has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
Phenol, 2-amino-4-octyl- exerts its effects through a variety of mechanisms. In medicine, it is believed to work by inhibiting the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
In biology, Phenol, 2-amino-4-octyl- is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. This interaction can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Effets Biochimiques Et Physiologiques
Phenol, 2-amino-4-octyl- has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been shown to interact with proteins, leading to changes in protein structure and function. It has also been used as a fluorescent tag to label cells and tissues for imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenol, 2-amino-4-octyl- in lab experiments is its unique properties, which make it a useful tool for studying various biological and chemical processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of Phenol, 2-amino-4-octyl-. One area of research could be the development of new pain relief medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could be the development of new Alzheimer's disease treatments based on the ability of this compound to inhibit the activity of acetylcholinesterase. Additionally, further studies could be done to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Applications De Recherche Scientifique
Phenol, 2-amino-4-octyl- has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been used as a probe to study the structure and function of proteins. It has also been used as a fluorescent tag to label cells and tissues for imaging studies. In chemistry, this compound has been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
18733-06-7 |
|---|---|
Nom du produit |
Phenol, 2-amino-4-octyl- |
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
Clé InChI |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
SMILES canonique |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Autres numéros CAS |
18733-06-7 |
Synonymes |
2-Amino-4-octylphenol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


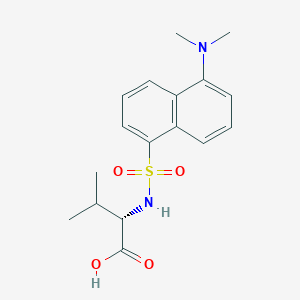
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
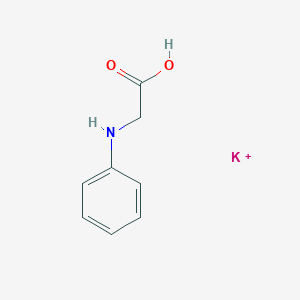
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
